molecular formula C10H13IN2O6 B150679 5-Iodo-2'-O-methyluridine CAS No. 34218-84-3

5-Iodo-2'-O-methyluridine

Cat. No. B150679
CAS RN: 34218-84-3
M. Wt: 384.12 g/mol
InChI Key: PLVDDNNLEWFJNQ-JXOAFFINSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2’-O-methyluridine is a nucleoside analog (NSA) with the molecular formula C10H13IN2O6 . It has an average mass of 384.125 Da and a monoisotopic mass of 383.981812 Da . It acts as a chemotherapeutic agent for the induction of neuronal differentiation .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2’-O-methyluridine consists of a thymine base joined to a ribose pentose sugar . It has four defined stereocentres .


Physical And Chemical Properties Analysis

5-Iodo-2’-O-methyluridine has a molecular formula of C10H13IN2O6, an average mass of 384.125 Da, and a monoisotopic mass of 383.981812 Da .

Scientific Research Applications

Synthesis and Chemical Modification

  • Novel Nucleoside Synthesis : 5-Iodo-2'-O-methyluridine has been used in the synthesis of novel nucleosides, such as 2',3'-didehydro-2',3'-dideoxy-5-iodo-6-methyluridine, showcasing its utility in creating unsaturated nucleoside derivatives (Singh, 2005).
  • Palladium-Catalyzed Cross-Coupling : The compound has been used in palladium-catalyzed cross-coupling reactions, demonstrating its versatility in chemical synthesis (Tanaka et al., 1992).

Antiviral Research

  • Study on Antiviral Activity : Research has involved the synthesis of pyrimidine nucleosides, including derivatives of 5-Iodo-2'-O-methyluridine, to explore their activity against human immunodeficiency virus, although these did not show significant anti-HIV activity (Warshaw & Watanabe, 1990).

RNA Modification and Analysis

  • Post-transcriptional RNA Modification : The compound is relevant in the study of post-transcriptional RNA modifications, particularly in distinguishing methylated nucleotides from their isomers (Debnath & Okamoto, 2018).
  • Metabolic Enzyme Research : It's used in the study of metabolic enzymes associated with methylated nucleosides, highlighting its role in cellular degradation and potential use in nucleic acid-based drug production (Aučynaitė et al., 2018).

Nucleoside Modification and Stability

  • Oligonucleotide Modification : 5-Iodo-2'-O-methyluridine is used in the synthesis of modified oligonucleotides, enhancing duplex stability with RNA and triplexes with DNA, and demonstrating nuclease resistance (Hari et al., 2013).

Viral Research and Drug Development

  • Anti-Herpes Virus Research : The compound has shown potential in inhibiting herpes simplex virus replication (Chen et al., 1976).

Miscellaneous Applications

  • Production of Modified Nucleosides : Studies have focused on producing various substituted 5-methyluridines, demonstrating the compound's utility in generating diverse nucleoside analogs (Bartosik & Leszczynska, 2015).

Mechanism of Action

5-Iodo-2’-O-methyluridine acts as a chemotherapeutic agent for the induction of neuronal differentiation . The anticancer mechanisms in this process rely on inhibition of DNA synthesis and induction of apoptosis .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVDDNNLEWFJNQ-JXOAFFINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312637
Record name 5-Iodo-2′-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2'-O-methyluridine

CAS RN

34218-84-3
Record name 5-Iodo-2′-O-methyluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34218-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2′-O-methyluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2'-O-methyluridine
Reactant of Route 2
5-Iodo-2'-O-methyluridine
Reactant of Route 3
5-Iodo-2'-O-methyluridine
Reactant of Route 4
5-Iodo-2'-O-methyluridine
Reactant of Route 5
5-Iodo-2'-O-methyluridine
Reactant of Route 6
5-Iodo-2'-O-methyluridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.